![molecular formula C17H13BrN2O2 B6358566 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-62-8](/img/structure/B6358566.png)
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid (4-BPTPCA) is an organic compound belonging to the class of pyrazole derivatives. It is a white crystalline solid, soluble in organic solvents and has a melting point of 135-136°C. 4-BPTPCA is a unique molecule that has a wide range of applications in the fields of biochemistry, medicine, and pharmacology.
Scientific Research Applications
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in the fields of biochemistry, medicine, and pharmacology. It has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has been used in the synthesis of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has been found to possess anti-cancer properties and has been used in the synthesis of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
Advantages and Limitations for Lab Experiments
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize and is relatively stable in solution. It is also soluble in organic solvents and has a melting point of 135-136°C. However, 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is a relatively new compound and its effects on humans are still not fully understood, so caution should be taken when using it in laboratory experiments.
Future Directions
There are several potential future directions for research involving 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid. One potential direction is to further investigate its anti-inflammatory, anti-oxidant, and anti-microbial properties. Another potential direction is to investigate its potential applications in the synthesis of drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. Additionally, further research is needed to better understand the mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid and its potential effects on humans. Finally, further research is needed to determine the optimal conditions for the synthesis and stability of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid.
Synthesis Methods
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized through a simple three-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-bromophenyl ethyl acetoacetate. The second step involves the reaction of 4-bromophenyl ethyl acetoacetate with hydrazine hydrate to form 4-bromophenyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid. The third step involves the recrystallization of the product from aqueous ethyl acetate.
properties
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-16(17(21)22)10-15(19-20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQQXNSVQBRXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-62-8 |
Source
|
Record name | 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.